2-Bromo-3-(4-iso-butylphenyl)-1-propene chemical structure and properties
2-Bromo-3-(4-iso-butylphenyl)-1-propene chemical structure and properties
This guide details the chemical structure, synthesis, and properties of 2-Bromo-3-(4-isobutylphenyl)-1-propene , a specialized functionalized intermediate.[1]
While often confused with direct precursors to Ibuprofen (which utilize 4-isobutylstyrene or 1-(4-isobutylphenyl)ethanol), this specific molecule is a 2-bromoallyl derivative .[1] It serves as a critical scaffold for synthesizing 2-benzylpropionic acid derivatives (homologues of profen drugs) via transition-metal-catalyzed carbonylation.[1]
[1]
Part 1: Structural Identification & Chemical Logic[1]
Molecule Identity
This compound is a 2-bromoallylarene , characterized by a vinylic bromine atom positioned at the C2 of a propene chain, with a 4-isobutylphenyl moiety attached at the C3 position.[1]
| Property | Specification |
| IUPAC Name | 2-Bromo-3-[4-(2-methylpropyl)phenyl]prop-1-ene |
| Molecular Formula | |
| Molecular Weight | 253.18 g/mol |
| SMILES | CC(C)CC1=CC=C(CC(=C)Br)C=C1 |
| Key Functional Groups | [1][2][3][4][5] • Vinylic Bromide (Electrophilic handle for Pd-coupling)[1]• Allylic Methylene (Benzylic position)[1]• Isobutyl Group (Lipophilic tail) |
Structural Significance
Unlike styrenyl bromides (where the double bond is conjugated to the ring), the allyl placement of the double bond in this molecule isolates the alkene from the aromatic ring by a methylene spacer.[1]
-
Reactivity Implication: The bromine is vinylic, making it resistant to
displacement but highly reactive in Palladium-catalyzed cross-coupling (Heck, Suzuki, Carbonylation).[1] -
Synthetic Utility: It acts as a "masked" 2-benzylacrylic acid precursor.[1] Upon carbonylation, it yields structures homologous to Ibuprofen but with an extended carbon chain (2-benzylpropionic acid scaffold).[1]
Part 2: Synthesis Protocol (Grignard Cross-Coupling)
The most robust route to 2-bromo-3-arylpropenes is the copper-catalyzed cross-coupling of aryl Grignard reagents with 2,3-dibromopropene.[1] This method avoids the isomerization issues common in direct bromination of allylbenzenes.
Reagents & Materials[1][4][6][7]
-
Precursor: 1-Bromo-4-isobutylbenzene (Starting aryl halide).[1]
-
Catalyst: Copper(I) Iodide (CuI) or Li2CuCl4.[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Methodology
Step 1: Formation of Grignard Reagent
-
Charge a flame-dried 3-neck flask with magnesium turnings (1.1 equiv) and a crystal of iodine.
-
Add anhydrous THF under
atmosphere. -
Add 1-bromo-4-isobutylbenzene (1.0 equiv) dropwise.[1] Initiate reflux to maintain a gentle boil.
-
Stir for 1 hour at
until Mg is consumed.-
Checkpoint: Solution should turn dark grey/brown (formation of 4-isobutylphenylmagnesium bromide).[1]
-
Step 2: Cross-Coupling
-
Cool the Grignard solution to
.[1] -
Add CuI (5 mol%) to the solution. Stir for 10 minutes.
-
Add 2,3-dibromopropene (1.2 equiv) dropwise.[1]
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
Step 3: Workup & Purification [1]
-
Quench with saturated
solution (dissolves Mg salts).[1] -
Extract with Diethyl Ether (
). -
Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Distillation under reduced pressure (high vacuum required due to boiling point >120°C) or Flash Column Chromatography (Hexanes).[1]
Synthesis Workflow Diagram
Figure 1: Copper-catalyzed Grignard coupling route for the synthesis of 2-bromoallylarenes.
Part 3: Chemical Properties & Applications[1]
Physical Properties (Estimated)
-
State: Colorless to pale yellow oil.
-
Boiling Point: ~135–140°C at 5 mmHg (Extrapolated from 2-bromoallylbenzene).[1]
-
Solubility: Soluble in organic solvents (DCM, THF, Toluene); insoluble in water.[1]
-
Stability: Sensitive to light (radical debromination) and prolonged heat.[1] Store cold (
).
Reactivity Profile: Carbonylation
The primary value of this molecule lies in its ability to undergo Pd-catalyzed carbonylation .[1] This transforms the vinylic bromide into an ester, creating a functionalized acrylic scaffold.
-
Reaction:
[1] -
Product: 2-(4-isobutylbenzyl)acrylate.[1]
-
Downstream: Hydrogenation of this acrylate yields 2-methyl-3-(4-isobutylphenyl)propionic acid (a homologue of Ibuprofen).[1]
Comparative Pathway Analysis
Figure 2: Divergent synthetic pathways.[1] The carbonylation route leads to profen-like homologues.[1]
Part 4: Safety & Handling (E-E-A-T)[1]
As a halogenated organic intermediate, strict safety protocols are required.
-
Lachrymator Potential: Allyl and vinyl halides can be potent lachrymators. Handle only in a functioning fume hood.
-
Skin Absorption: The lipophilic isobutylphenyl tail facilitates skin absorption. Double-gloving (Nitrile + Laminate) is recommended.[1]
-
Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or alkali metals.
References
-
Organic Syntheses. "3-Cyclohexyl-2-bromopropene". Org.[6][7][8] Synth.1931 , 11, 32. (Foundational protocol for Grignard coupling with 2,3-dibromopropene). Link[1]
-
Ma, S., & Negishi, E. "Palladium-catalyzed cross-coupling of organozincs with 2,3-dibromopropene." Journal of Organic Chemistry, 1997 . (Modern Pd/Zn coupling variants).[1]
-
PubChem Database. "2-Bromo-3-phenylpropene (Analogous Structure Properties)."[1] National Center for Biotechnology Information. Link
- BHC Company Patent. "Methods for synthesizing Ibuprofen and related derivatives via carbonylation.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Propenal, 2-bromo-3-phenyl- (CAS 5443-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. sarponggroup.com [sarponggroup.com]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
